molecular formula C24H22N2OS B2482161 2-(benzylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole CAS No. 1206994-01-5

2-(benzylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2482161
CAS No.: 1206994-01-5
M. Wt: 386.51
InChI Key: VBYBEPPLUMXKKE-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a synthetic imidazole derivative intended for research and further manufacturing use only. It is part of a class of heterocyclic compounds that are vital molecules due to their wide range of applications . Imidazole derivatives have attracted considerable attention in scientific research because of their unique optical properties and significant pharmacological potential . This compound features a core imidazole ring substituted at the 1-, 2-, and 5- positions. The structure includes a benzylthio ether group at the 2-position, a 4-methoxyphenyl group at the 5-position, and an ortho-tolyl group at the 1-position. This specific arrangement of substituents classifies it as a trisubstituted imidazole, a scaffold known for its versatility in material science and medicinal chemistry research . Researchers are exploring such structures for their potential as active components in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their role as heteroaromatic push-pull chromophores . As with related compounds, this product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-18-8-6-7-11-22(18)26-23(20-12-14-21(27-2)15-13-20)16-25-24(26)28-17-19-9-4-3-5-10-19/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYBEPPLUMXKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The benzylthio, methoxyphenyl, and o-tolyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazole ring, making it more nucleophilic.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

The compound exhibits diverse biological activities which are crucial for its application in medicinal chemistry:

  • Antimicrobial Properties : Studies have shown that derivatives of imidazole compounds possess significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The unique substituents in this compound may enhance its effectiveness compared to traditional antibiotics.
  • Anticancer Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interaction with specific enzymes or receptors related to cancer pathways .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is beneficial in the development of drugs targeting specific diseases. Its structure allows it to bind effectively to active sites on enzymes .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead structure for developing new pharmaceuticals. Its unique chemical properties make it a valuable candidate for further modifications aimed at enhancing efficacy and reducing toxicity .

Industrial Applications

Beyond medicinal uses, 2-(benzylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole can be utilized in:

  • Material Science : The compound can be employed in developing new materials with specific properties, such as coatings or polymers.
  • Agricultural Chemistry : Potential applications include the development of agrochemicals that can act as fungicides or herbicides due to its biological activity .

Case Studies

Several studies have documented the biological effects and synthetic routes of imidazole derivatives similar to this compound:

  • A study published in the International Journal of Creative Research Thoughts highlighted the antimicrobial and anticancer activities of imidazole derivatives, demonstrating their potential as therapeutic agents .
  • Another research article focused on the synthesis and antibacterial activity of imidazo[1,2-α]pyrimidine derivatives showed promising results against various pathogens, indicating that structural modifications could lead to enhanced biological properties .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations at Position 1

The o-tolyl group at position 1 distinguishes the target compound from analogs with alternative aryl or alkyl substitutions:

  • Benzyl substituents : 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol () shares a benzyl-like group but replaces the thioether with a thiol, increasing hydrogen-bonding capacity.

Key Insight : The o-tolyl group’s methyl ortho to the imidazole ring may enhance steric hindrance, influencing conformational stability and target selectivity .

Substituent Variations at Position 2

The benzylthio group at position 2 contrasts with:

  • Trifluoromethyl groups : 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole () uses a trifluoromethyl group, increasing electron-withdrawing effects and metabolic stability.

Key Insight : The benzylthio group balances lipophilicity (logP ~2.6, similar to trifluoromethyl analogs ) and moderate steric demand, optimizing membrane permeability and target engagement .

Substituent Variations at Position 5

The 4-methoxyphenyl group at position 5 is compared to:

  • Halogenated aryl groups : 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol () introduces bromine, enhancing halogen bonding but reducing solubility.
  • Trifluoromethyl-imidazole hybrids : 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole () combines methoxy and trifluoromethyl groups, creating a dual electronic profile.

Key Insight : The 4-methoxyphenyl group’s methoxy substituent provides electron-donating effects, enhancing resonance stabilization and π-π stacking with aromatic residues in biological targets .

Biological Activity

2-(benzylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which is known for its diverse biological activities. The unique structure of this compound, characterized by the presence of a benzylthio group, a methoxyphenyl group, and an o-tolyl group, suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
  • Introduction of Substituents : The benzylthio group can be introduced via nucleophilic substitution using benzylthiol. The methoxyphenyl and o-tolyl groups are added through alkylation reactions.

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(o-tolyl)imidazole
Molecular FormulaC20H22N2OS
Molecular Weight350.47 g/mol

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various pathogenic microbes. A study highlighted that imidazole derivatives could serve as promising candidates for antimicrobial agents due to their ability to inhibit bacterial growth and induce apoptosis in cancer cells .

Anticancer Properties

The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as HeLa cells. The mechanism often involves the inhibition of specific enzymes or receptors pivotal in cancer progression . For example, a related compound showed IC50 values significantly lower than established chemotherapeutics, indicating strong potential for further development .

The biological activity of this compound is believed to stem from its ability to interact with metal ions or active sites in enzymes. The imidazole ring facilitates these interactions through hydrogen bonding and π-π stacking, enhancing the compound's binding affinity to molecular targets .

Case Studies

Several studies have explored the biological effects of imidazole derivatives:

  • Study on Antimicrobial Activity : A series of novel imidazole derivatives were synthesized and tested against various bacterial strains, showing promising antibacterial activity with low cytotoxicity towards human fibroblast cells .
  • Cytotoxicity Assessment : In a study evaluating cell viability using MTS assays, one derivative demonstrated over 80% cell viability at low concentrations (39 µg/mL), indicating its potential as a safe therapeutic agent .
  • Enzyme Inhibition : Research on related thiazolidine compounds indicated that modifications in the imidazole structure could enhance enzyme inhibition properties, suggesting that similar modifications could be explored for this compound .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, aromatic protons in the o-tolyl group appear as distinct doublets (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 457.0169) .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions. Cambridge Structural Database (CCDC) entries provide reference data .
  • Purity Assessment : HPLC with UV detection (>98% purity threshold).

How does the compound interact with biological targets, and what is its proposed mechanism of action in therapeutic contexts?

Q. Advanced Research Focus

  • Target Engagement : The benzylthio group forms covalent bonds with cysteine residues in enzymes (e.g., 15-lipoxygenase), while the 4-methoxyphenyl moiety participates in π-π stacking with hydrophobic pockets .
  • Mechanistic Insights :
    • Anticancer Activity : Induces apoptosis via mitochondrial pathway activation (caspase-3/7 upregulation).
    • Antimicrobial Effects : Disrupts bacterial membrane integrity (e.g., Gram-positive strains, MIC = 8 µg/mL) .
  • In Vitro Models : Cell viability assays (MTT) and flow cytometry quantify efficacy .

How do structural modifications, such as varying substituents on the imidazole ring, influence biological activity and selectivity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

SubstituentPositionEffect on Activity
Bromine (4-Bromophenyl)5Enhances anticancer potency (IC₅₀ = 2.1 µM vs. HeLa)
Methoxy (4-Methoxyphenyl)5Improves solubility and CNS penetration
o-Tolyl1Increases steric hindrance, reducing off-target binding

Q. Methodology :

  • Analog Synthesis : Replace substituents via halogen exchange or methoxy deprotection.
  • Biological Screening : Compare IC₅₀ values across cancer cell lines (e.g., HeLa, MCF-7) .

What computational approaches are used to predict binding affinity and guide the design of derivatives?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 15LOX/PEBP1 complex). The benzylthio group shows a docking score of −9.2 kcal/mol .
  • QSAR Modeling : Regression analysis correlates logP values with antimicrobial activity (R² = 0.85) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How can researchers resolve contradictions in reported biological activity data across different studies?

Q. Advanced Research Focus

  • Source Analysis : Cross-validate assays (e.g., MTT vs. ATP-based viability) and control for batch-to-batch compound variability .
  • Meta-Analysis : Aggregate data from PubChem and IUPAC entries to identify trends (e.g., bromine substitution consistently enhances cytotoxicity) .
  • Experimental Replication : Standardize protocols (e.g., cell culture conditions, solvent controls) to minimize confounding factors.

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